N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE
Overview
Description
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring, which is further connected to two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-methoxyaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and pH changes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as luminescent sensors and catalysts.
Mechanism of Action
The mechanism of action of N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties. Additionally, its interaction with biological molecules, such as proteins and enzymes, can modulate their activity, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
N1N2-BIS(3-METHOXYPHENYL)BENZENE-12-DICARBOXAMIDE can be compared with other similar compounds, such as:
4-methoxy-N1,N3-bis(3-pyridinylmethyl)benzene-1,3-dicarboxamide: Known for its use in medicinal chemistry.
N1,N2-bis(2-methoxyphenyl)benzene-1,2-dicarboxamide: Utilized in the synthesis of coordination polymers.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
1-N,2-N-bis(3-methoxyphenyl)benzene-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)23-21(25)19-11-3-4-12-20(19)22(26)24-16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXYTAEZNFESL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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